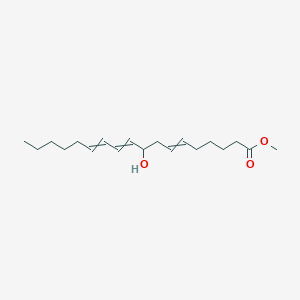
Triphenylsulfanium hydrogen carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenylsulfanium hydrogen carbonate is an organosulfur compound characterized by the presence of a sulfonium ion bonded to three phenyl groups and a hydrogen carbonate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triphenylsulfanium hydrogen carbonate typically involves the reaction of triphenylsulfonium salts with hydrogen carbonate sources. One common method is the reaction of triphenylsulfonium chloride with sodium hydrogen carbonate in an aqueous medium. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound as a crystalline solid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenylsulfanium hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to sulfides.
Substitution: Nucleophilic substitution reactions can replace one or more phenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonium compounds.
Wissenschaftliche Forschungsanwendungen
Triphenylsulfanium hydrogen carbonate has several applications in scientific research:
Biology: Investigated for its potential as a biological probe due to its ability to generate reactive intermediates upon irradiation.
Medicine: Explored for its potential use in drug delivery systems, where controlled release of active compounds is required.
Wirkmechanismus
The mechanism of action of triphenylsulfanium hydrogen carbonate involves the generation of reactive intermediates upon exposure to light or heat. The sulfonium ion can undergo photolysis to produce phenyl cations and diphenyl sulfide. These reactive species can further participate in various chemical reactions, leading to the formation of new compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triphenylsulfonium chloride
- Triphenylsulfonium nonaflate
- Triphenylsulfonium triflate
Uniqueness
Triphenylsulfanium hydrogen carbonate is unique due to its hydrogen carbonate anion, which imparts distinct chemical properties compared to other triphenylsulfonium salts. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in fields such as photochemistry, materials science, and medicine.
Eigenschaften
CAS-Nummer |
136803-27-5 |
|---|---|
Molekularformel |
C19H16O3S |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
hydrogen carbonate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.CH2O3/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4/h1-15H;(H2,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
HQTAWELDMLCJKR-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



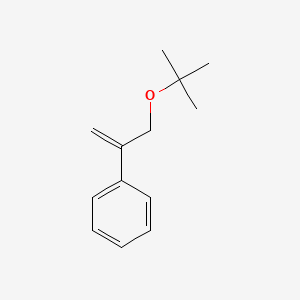
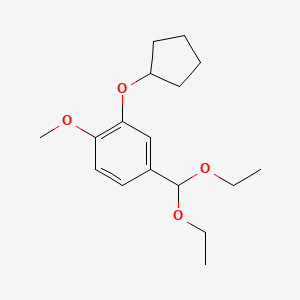
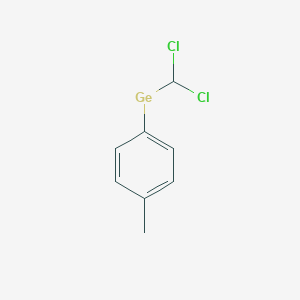
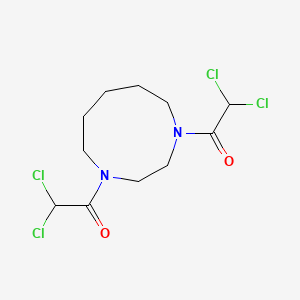

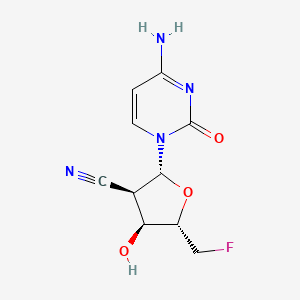
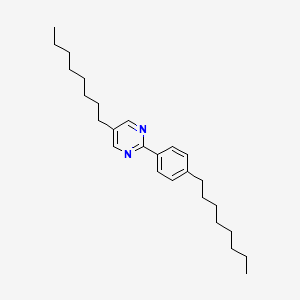
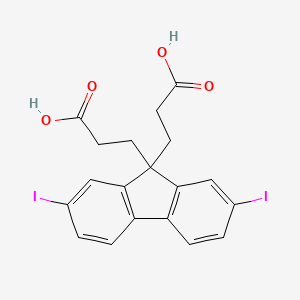
![4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde](/img/structure/B14263128.png)
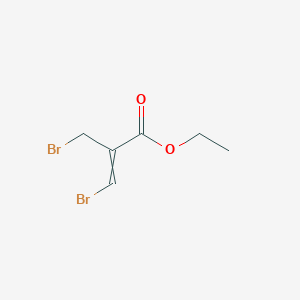
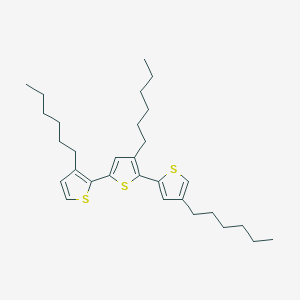
![2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14263142.png)
